(5-(tert-Butyl)isoxazol-4-yl)methanol (CAS 155602-41-8): A Comprehensive Technical Guide for Drug Discovery
(5-(tert-Butyl)isoxazol-4-yl)methanol (CAS 155602-41-8): A Comprehensive Technical Guide for Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic deployment of heterocyclic building blocks is paramount for modulating physicochemical properties and target affinity. (5-(tert-Butyl)isoxazol-4-yl)methanol (CAS 155602-41-8) represents a highly specialized, sterically demanding bioisosteric scaffold[1]. Featuring a bulky 5-tert-butyl group coupled with a versatile 4-hydroxymethyl synthetic handle, this compound is engineered to occupy deep hydrophobic pockets while providing a vector for further functionalization[2].
This whitepaper provides an authoritative, in-depth analysis of the structural causality, synthetic methodology, and analytical validation of (5-(tert-Butyl)isoxazol-4-yl)methanol, ensuring that researchers can integrate this building block into their discovery pipelines with high fidelity and reproducibility.
Structural Causality & Physicochemical Profiling
The architectural design of (5-(tert-Butyl)isoxazol-4-yl)methanol is not accidental; every functional group serves a distinct mechanistic purpose in drug design.
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The Isoxazole Core: The 1,2-oxazole ring acts as a robust bioisostere for amides and esters[3]. It possesses distinct hydrogen-bond accepting capabilities (via the nitrogen atom) while maintaining a relatively low basicity, which is crucial for optimizing oral bioavailability and membrane permeability.
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The 5-tert-Butyl Group: This highly lipophilic, sterically demanding moiety severely restricts the rotational degrees of freedom of adjacent bonds. In kinase inhibitors and GPCR ligands, the tert-butyl group acts as a "hydrophobic anchor," driving binding affinity through favorable van der Waals interactions and the displacement of high-energy water molecules from deep binding pockets[4].
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The 4-Hydroxymethyl Handle: The primary alcohol provides a critical synthetic vector. It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., mesylate, halide) to facilitate cross-coupling, etherification, or nucleophilic substitution[5].
Quantitative Data Summary
The following table summarizes the key physicochemical parameters that dictate the compound's behavior in synthesis and biological systems.
| Parameter | Value / Description | Analytical Causality |
| CAS Number | 155602-41-8 | Unique chemical identifier[1]. |
| Molecular Formula | C8H13NO2 | Determines exact mass for HRMS validation. |
| Molecular Weight | 155.19 g/mol | Low molecular weight, ideal for fragment-based design. |
| LogP (Predicted) | ~1.8 - 2.2 | Optimal lipophilicity for passive membrane permeation. |
| H-Bond Donors | 1 (Hydroxyl) | Facilitates target engagement or synthetic derivatization. |
| H-Bond Acceptors | 3 (N, O, OH) | Enhances solubility and target binding networks. |
| Storage Conditions | 2-8°C, Sealed | Prevents slow oxidative degradation of the primary alcohol[6]. |
Synthetic Methodology & Mechanistic Workflows
The synthesis of (5-(tert-Butyl)isoxazol-4-yl)methanol requires precise chemocontrol. The primary challenge lies in the reduction of the isoxazole-4-carboxylate precursor; the N-O bond of the isoxazole ring is notoriously sensitive to reductive cleavage by strong hydride sources (like prolonged exposure to
Step-by-Step Experimental Protocol
Phase 1: Regioselective Isoxazole Cyclization
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Enamine Formation: Charge a flame-dried flask with ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)[7]. Stir at 80°C for 4 hours. The causality here is to activate the alpha-carbon, ensuring regioselective cyclization in the next step.
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Cyclization: Cool the mixture to room temperature. Add a solution of hydroxylamine hydrochloride (1.5 eq) in ethanol/water, followed by sodium acetate (1.5 eq) to buffer the system[8].
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Isolation: Stir at 60°C for 6 hours. Concentrate, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to yield ethyl 5-(tert-butyl)isoxazole-4-carboxylate .
Phase 2: Chemoselective Reduction (Self-Validating System)
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Preparation: Dissolve the intermediate ester (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the system strictly to -78°C using a dry ice/acetone bath.
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Hydride Addition: Dropwise, add DIBAL-H (1.0 M in hexanes, 2.2 eq) over 30 minutes. In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the ester spot validates the complete conversion to the alcohol without N-O bond cleavage[5].
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Quenching: Quench the reaction at -78°C by the careful addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)[7].
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Workup: Warm to room temperature and stir vigorously for 2 hours until the phases separate clearly (breaking the aluminum emulsion). Extract the aqueous layer with DCM, dry over
, and concentrate in vacuo to yield the target (5-(tert-Butyl)isoxazol-4-yl)methanol .
Figure 1: Chemoselective synthetic workflow for (5-(tert-Butyl)isoxazol-4-yl)methanol.
Application in Drug Discovery: Pharmacophore Mapping
When integrated into a drug discovery program, the (5-(tert-butyl)isoxazol-4-yl)methyl moiety acts as a critical pharmacophore element. By converting the alcohol into an amine or ether linkage, the isoxazole core can be appended to various scaffolds.
The logical relationship between the structural features of the compound and its biological target interactions is mapped below. The steric bulk of the tert-butyl group forces the adjacent vectors into specific dihedral angles, effectively pre-organizing the molecule into its bioactive conformation. This reduces the entropic penalty of binding, thereby increasing overall target affinity.
Figure 2: Pharmacophore mapping and target interaction logic.
Analytical Validation Protocol
To ensure the integrity of the self-validating synthetic system, rigorous analytical QC must be performed. The presence of the intact isoxazole ring and the primary alcohol must be confirmed to rule out over-reduction or ring-opening side reactions.
| Analytical Technique | Expected Specification | Causality / Diagnostic Value |
| 1H NMR (CDCl3) | The singlet at ~8.20 ppm confirms the intact isoxazole C3 proton. The 4.55 ppm singlet confirms the | |
| 13C NMR (CDCl3) | Confirms the carbon framework. The peak at ~54.0 ppm is diagnostic for the hydroxymethyl carbon. | |
| LC-MS (ESI+) | Validates the exact mass. Absence of | |
| HPLC (Reverse Phase) | Ensures purity suitable for downstream biological assay synthesis[2]. |
References
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PubChem. "3-Amino-5-tert-butylisoxazole". National Center for Biotechnology Information. Available at:[Link]
Sources
- 1. 155602-41-8|(5-(tert-Butyl)isoxazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 155602-41-8|(5-(tert-Butyl)isoxazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 3. Buy Isoxazole-4-carboxylic acid | 6436-62-0 [smolecule.com]
- 4. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (5-Ethylisoxazol-4-yl)methanol|Research Chemical [benchchem.com]
- 6. 100367-49-5|(5-Methylisoxazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 7. 4,4-Dimethyl-3-oxo-pentanal | 23459-13-4 | Benchchem [benchchem.com]
- 8. WO2018039384A1 - Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as fxr activators - Google Patents [patents.google.com]
- 9. PubChemLite - 5-tert-butylisoxazole (C7H11NO) [pubchemlite.lcsb.uni.lu]
